1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene
Overview
Description
1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene is a chemical compound characterized by a bromine atom and a trifluoroethoxy group attached to a benzene ring
Scientific Research Applications
1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: Bromination of 3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene using bromine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reaction of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene with 3-(2,2,2-trifluoroethoxy)propyl alcohol under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Reduction of the bromine atom to form 1-hydroxy-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents like zinc dust or hydrogen gas.
Substitution: Utilizing nucleophiles like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Hydroxy derivatives.
Substitution: Iodides, fluorides.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Involvement in signaling pathways, metabolic processes, and cellular functions.
Comparison with Similar Compounds
1-bromo-2-(2,2,2-trifluoroethoxy)benzene
1-bromo-4-(2,2,2-trifluoroethoxy)benzene
1-bromo-3-(2,2,2-trifluoroethoxy)benzene
This comprehensive overview highlights the significance of 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
1-bromo-3-[3-(2,2,2-trifluoroethoxy)propoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O2/c12-9-3-1-4-10(7-9)17-6-2-5-16-8-11(13,14)15/h1,3-4,7H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAUVBPOUTDTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCOCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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